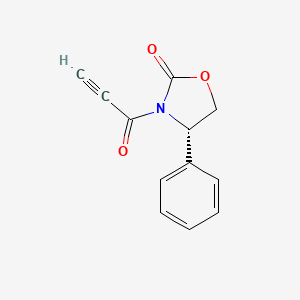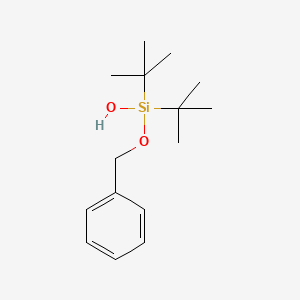
(Benzyloxy)(di-tert-butyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)(di-tert-butyl)silanol is an organosilicon compound characterized by the presence of a benzyloxy group and two tert-butyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)(di-tert-butyl)silanol can be synthesized through the dehydrocoupling of benzyl alcohol with di-tert-butylsilane using sodium hydroxide (NaOH) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the benzyloxy group or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Silanols and siloxanes.
Substitution Products: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Benzyloxy)(di-tert-butyl)silanol has several applications in scientific research:
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of (Benzyloxy)(di-tert-butyl)silanol involves its ability to form stable silyl ethers and siloxanes. The benzyloxy group provides steric hindrance, which can influence the reactivity of the silicon atom. The tert-butyl groups further stabilize the compound, making it resistant to hydrolysis and oxidation under mild conditions.
Comparison with Similar Compounds
(Benzyloxy)(tert-butyl)dimethylsilane: Similar in structure but with dimethyl groups instead of di-tert-butyl groups.
Di-tert-butylsilane: Lacks the benzyloxy group and is used in different synthetic applications.
Uniqueness: (Benzyloxy)(di-tert-butyl)silanol is unique due to the combination of the benzyloxy group and two tert-butyl groups, which confer distinct chemical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
600168-13-6 |
|---|---|
Molecular Formula |
C15H26O2Si |
Molecular Weight |
266.45 g/mol |
IUPAC Name |
ditert-butyl-hydroxy-phenylmethoxysilane |
InChI |
InChI=1S/C15H26O2Si/c1-14(2,3)18(16,15(4,5)6)17-12-13-10-8-7-9-11-13/h7-11,16H,12H2,1-6H3 |
InChI Key |
IIEXDKACMAEWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
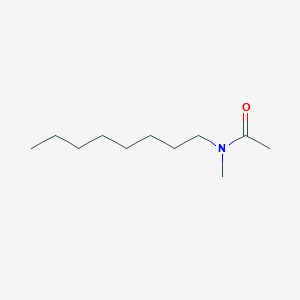
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
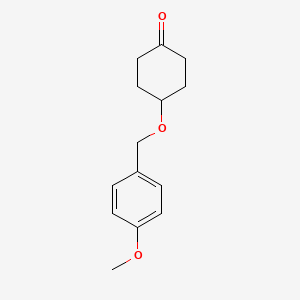
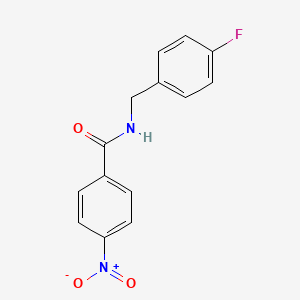
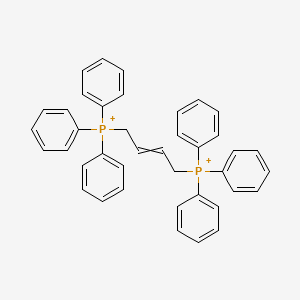
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
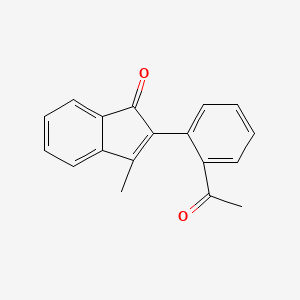
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)
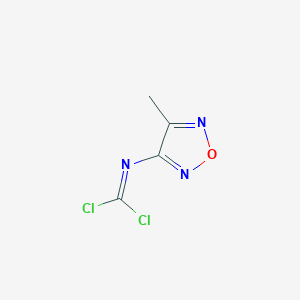

![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
